molecular formula C23H20ClN3O3S2 B2972831 2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide CAS No. 710289-43-3

2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide

Cat. No. B2972831
CAS RN: 710289-43-3
M. Wt: 486
InChI Key: PDWZVZJHNRJMLH-UHFFFAOYSA-N
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Description

2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C23H20ClN3O3S2 and its molecular weight is 486. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

This compound belongs to a broader class of molecules with potential anticancer applications. Specifically, derivatives of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide, synthesized via reactions involving chloroacetic acid and others, have shown potent and selective cytotoxic effects against leukemia cell lines CCRF-CEM and SR. This suggests the compound's framework may offer a promising avenue for developing new anticancer agents (Horishny, Arshad, & Matiychuk, 2021).

Design, Synthesis, and Pharmacological Properties

Another research focus is the design and synthesis of thiazolopyrimidine derivatives, including those similar to the compound , to evaluate their antinociceptive (pain-relieving) and anti-inflammatory properties. These studies have identified compounds with significant activity, highlighting the chemical scaffold's utility in developing new therapeutic agents (Selvam, Karthik, Palanirajan, & Ali, 2012).

Crystal Structure Analysis

Investigations into the crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have provided insights into the molecular conformation, which is crucial for understanding the interaction mechanisms of these compounds with biological targets. Such studies are fundamental in guiding the optimization of drug candidates for improved efficacy and reduced toxicity (Subasri et al., 2017).

Intramolecular Cyclization and Synthesis of Pyridinones

Research has also explored the intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides to synthesize pyridin-2(1H)-ones. This chemical transformation process demonstrates the versatility of such compounds in synthesizing heterocyclic rings, which are prevalent in many pharmaceutical agents (Savchenko et al., 2020).

Antifolate Inhibitors of Thymidylate Synthase

There is significant interest in developing nonclassical antifolate inhibitors of thymidylate synthase (TS), with studies showing the synthesis and evaluation of novel compounds for potential antitumor and antibacterial applications. These efforts underscore the therapeutic potential of such chemical frameworks in treating cancer and infections (Gangjee et al., 1996).

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S2/c24-14-7-9-15(10-8-14)27-22(29)20-17-5-1-2-6-18(17)32-21(20)26-23(27)31-13-19(28)25-12-16-4-3-11-30-16/h3-4,7-11H,1-2,5-6,12-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWZVZJHNRJMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide

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